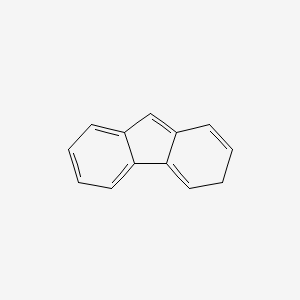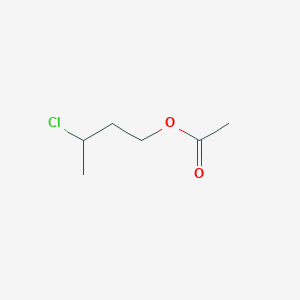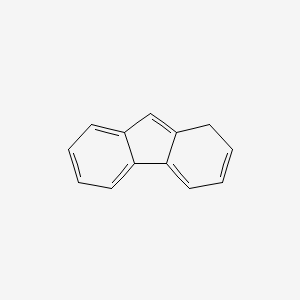
1H-Fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Fluorene, also known as 9H-fluorene, is an organic compound with the formula (C₆H₄)₂CH₂. It forms white crystals that exhibit a characteristic aromatic odor similar to that of naphthalene. Despite its name, it does not contain the element fluorine; rather, it derives its name from the violet fluorescence it exhibits .
Preparation Methods
1H-Fluorene can be synthesized through several methods:
Dehydrogenation of Diphenylmethane: This method involves the removal of hydrogen atoms from diphenylmethane to form this compound.
Reduction of Fluorenone: Fluorenone can be reduced using zinc or hypophosphorous acid-iodine to yield this compound.
Industrial Production: For commercial purposes, this compound is obtained from coal tar.
Chemical Reactions Analysis
1H-Fluorene undergoes various chemical reactions:
Oxidation: It can be oxidized to fluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of fluorenone back to this compound can be achieved using zinc or hypophosphorous acid-iodine.
Substitution: The C9-H sites of the fluorene ring are weakly acidic (pKa = 22.6 in DMSO). Deprotonation gives the stable fluorenyl anion, which is aromatic and acts as a nucleophile.
Scientific Research Applications
1H-Fluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-fluorene involves its ability to form stable anions and act as a nucleophile. The fluorenyl anion, formed by deprotonation, is aromatic and reacts with electrophiles at the 9-position. This property is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
1H-Fluorene can be compared with other similar compounds:
Anthracene: Both are polycyclic aromatic hydrocarbons, but anthracene has three fused benzene rings, while this compound has two benzene rings and a five-membered ring.
Naphthalene: Naphthalene has two fused benzene rings, similar to this compound, but lacks the five-membered ring.
Phenanthrene: Phenanthrene has three fused benzene rings arranged in a different configuration compared to this compound.
This compound stands out due to its unique structure, which includes a five-membered ring, and its ability to exhibit violet fluorescence, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
244-36-0 |
|---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1H-fluorene |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-5,7-9H,6H2 |
InChI Key |
MHSNPENQYMSGDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate](/img/structure/B14751762.png)
![Benzene, [(1-methyl-2-propenyl)thio]-](/img/structure/B14751764.png)
![1,4,6-Trioxaspiro[4.4]nonane](/img/structure/B14751765.png)

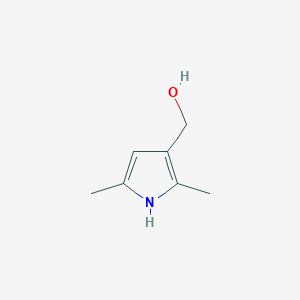
![Benzo[h][1,6]naphthyridine](/img/structure/B14751772.png)
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
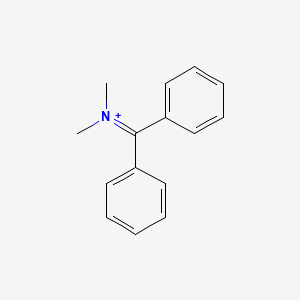
![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)
